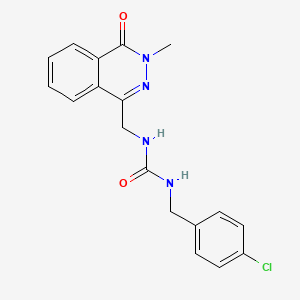

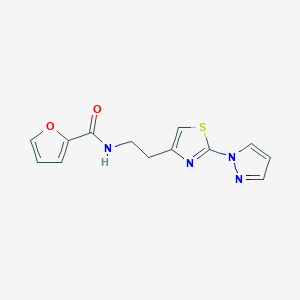

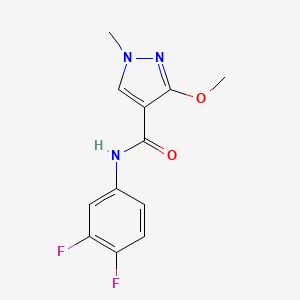

![molecular formula C18H19ClN4O2S B2879447 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide CAS No. 900010-77-7](/img/structure/B2879447.png)

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylpyrazoles are a class of organic compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . They are often used in the synthesis of various biologically active compounds.

Chemical Reactions Analysis

While specific chemical reactions involving “N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide” are not available, similar compounds like pyraclostrobin have been studied. Pyraclostrobin is a fungicide that belongs to the group known as strobilurins, which inhibit mitochondrial respiration .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as melting point, relative density, vapour pressure, and solubility in water and organic solvents are often reported .Scientific Research Applications

Neuroscience and Pharmacology

The core structure of VU0498296-1, which includes a thieno[3,4-c]pyrazole moiety, is structurally similar to compounds that have been studied for their neuromodulatory properties. Such compounds can influence mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. This suggests that VU0498296-1 could be investigated for potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Research

Compounds with chlorine atoms and pyrazole scaffolds have been noted to enhance biological activity. VU0498296-1, with its 3-chlorophenyl group, could be explored for its antimicrobial properties. It may serve as a lead compound in the development of new antimicrobial agents, especially considering the urgent need for novel therapies against resistant strains of bacteria .

Antioxidant Activity

The structural features of VU0498296-1 suggest it could possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research into the antioxidant capacity of VU0498296-1 could lead to the development of new antioxidant therapies .

Drug Design and Synthesis

The compound’s molecular framework allows for the potential synthesis of bio-functional hybrid molecules. These hybrids can be fully characterized and evaluated for a range of pharmacological activities, making VU0498296-1 a valuable molecule in drug design and synthesis research .

Cancer Research

The presence of a nitro group in related compounds has been associated with a range of therapeutic agents used in cancer treatment. By extension, VU0498296-1 could be investigated for its potential applications in oncology, particularly in the design of drugs targeting specific cancer pathways .

Molecular Docking Studies

VU0498296-1 could be used in molecular docking studies to evaluate probable interactions with various enzymes and proteins. This is particularly relevant in the context of infectious diseases, such as COVID-19, where understanding the interaction at the molecular level can aid in the discovery of potent drug candidates .

Neurotransmitter Synthesis

Given its structural similarity to compounds involved in neurotransmitter synthesis, VU0498296-1 could be studied for its role in the synthesis of catecholamines. This research could provide insights into neural functions and aid in the development of therapies for neurological conditions .

Chemical Biology

VU0498296-1’s diverse pharmacological effects make it a compelling target for chemical biology studies. It could be used to understand the biological processes at the chemical level and develop tools for probing biological systems .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c19-11-4-3-7-13(8-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLHAWVHLOYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

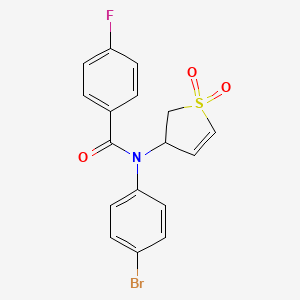

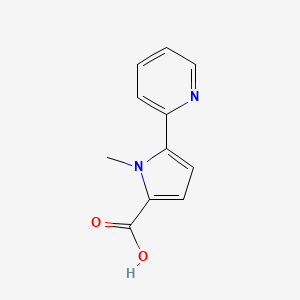

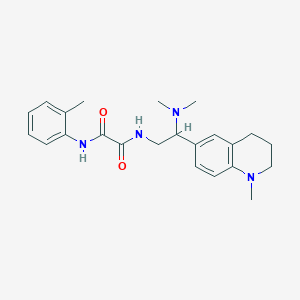

![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)

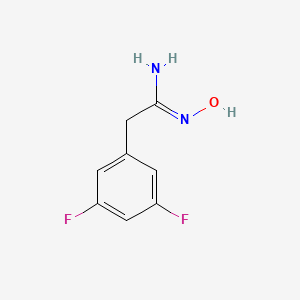

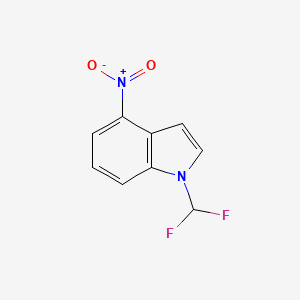

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)

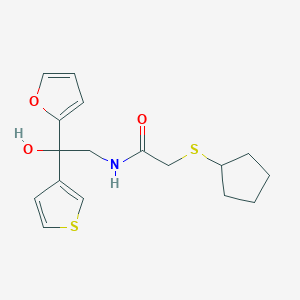

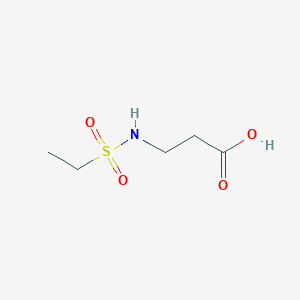

![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)